tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole itself is characterized by a bicyclic structure formed from a benzene ring fused to a pyrazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and neurological disorders.
The compound is synthesized through multi-step organic reactions, which can include methods such as transition metal-catalyzed reactions and nucleophilic substitutions. The specific synthesis routes often involve starting materials that are readily available in chemical libraries.
tert-Butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate can be classified as:
The synthesis of tert-butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate typically involves several key steps:
These methods may be optimized in industrial settings to improve yield and scalability.
The molecular formula for tert-butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate is , with a molecular weight of approximately 380.28 g/mol.
The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure.
tert-butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
The specific products formed depend on the reagents and reaction conditions used.
The mechanism of action for tert-butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The indazole core has been shown to interact with various biological targets, including kinases and G-protein coupled receptors, which are critical in regulating cellular pathways and responses.
Relevant data from analytical techniques such as Infrared Spectroscopy (IR) and NMR provide insights into its functional groups and molecular interactions.
tert-butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
This compound exemplifies the versatility of indazole derivatives in medicinal chemistry and highlights its importance in ongoing research efforts aimed at discovering novel therapeutic agents.
The assembly of the indazole-piperidine core in tert-butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate (CAS: 186409-45-0) relies heavily on transition metal-catalyzed C–N bond formation. The molecular scaffold is constructed via Buchwald-Hartwig amination between 4-bromo-1H-indazole and N-Boc-protected 4-hydroxypiperidine or 4-chloropiperidine derivatives. This reaction typically employs palladium catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XantPhos or BINAP in toluene at 80–100°C [4] . Precise control of stoichiometry (1:1.1 ratio of indazole to piperidine reagent) prevents N-alkylation byproducts. The Boc-protected piperidine precursors provide essential steric protection during coupling, ensuring regioselective N1-alkylation of the indazole moiety over N2-alkylation, which is critical given the indazole’s tautomeric equilibrium [4] [5].
Table 1: Catalytic Systems for Indazole-Piperidine Coupling
Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 100 | 78 |
Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 90 | 72 |
CuI/trans-N,N′-DMethylcyclohexane-1,2-diamine | K₂CO₃ | DMF | 120 | 65 |
Miyaura borylation transforms the 4-bromoindazole intermediate into the corresponding boronic ester, enabling Suzuki-Miyaura cross-coupling for structural diversification. Optimized borylation uses bis(pinacolato)diboron (1.2 eq) with PdCl₂(dppf) (5 mol%) and KOAc (3 eq) in anhydrous DMSO at 80°C for 12 hours. The Boc-protected piperidine nitrogen exhibits no interference, confirming the protecting group’s compatibility [1] [7]. Subsequent Suzuki couplings with aryl halides require meticulous optimization: excess K₂CO₃ (2.5 eq) in THF/H₂O (4:1) at 70°C with Pd(PPh₃)₄ (3 mol%) achieves >85% conversion. Crucially, the C4-bromine on the indazole ring remains inert under these conditions due to electronic deactivation by the adjacent pyrrole-type nitrogen, enabling selective biaryl formation at other positions [7].
Table 2: Suzuki-Miyaura Coupling Screening Data
Aryl Halide | Catalyst | Base | Time (h) | Yield (%) |
---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 10 | 88 |
2-Chloropyridine | Pd(dppf)Cl₂ | CsF | 14 | 76 |
3-Iodoanisole | Pd(OAc)₂ | Na₂CO₃ | 8 | 92 |
The tert-butoxycarbonyl (Boc) group is indispensable for piperidine nitrogen protection during indazole coupling. Its orthogonal stability toward both basic (K₂CO₃) and mildly acidic conditions prevents deprotection during subsequent functionalization. For derivatives requiring piperidine C4-functionalization before indazole attachment, the Boc group can be temporarily removed with TFA/DCM (1:1) at 0°C, followed by re-protection with Fmoc-Cl for selective N-alkylation [3] [10]. Comparative studies show that carbamate-based protectors (Boc, Cbz) outperform acyl groups (Ac, Tos), which promote competitive O-alkylation. In cyanomethyl-functionalized analogs (e.g., tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate, CAS: 1146950-68-6), the Boc group’s steric bulk prevents nucleophilic attack at the carbonyl during cyanoalkylation [10].
Achieving regioselective C4-bromination on 1H-indazole is challenging due to competing C5/C7 electrophilic substitution. Optimized protocols use NBS (1.05 eq) in acetonitrile at –10°C with slow reagent addition, yielding >90% 4-bromo-1H-indazole. The low temperature suppresses dibromination by limiting Br⁺ electrophilicity [4] [7]. For pre-assembled indazole-piperidines, directed ortho-metalation (DoM) enables late-stage bromination: LDA (2.5 eq) in THF at –78°C deprotonates C4, followed by quenching with Br₂ to install bromine with 83% efficiency. This method is particularly valuable for synthesizing tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (CAS: 1198284-77-3) without Boc cleavage .
Scaling tert-butyl 4-(4-bromo-1H-indazol-1-yl)piperidine-1-carboxylate synthesis beyond laboratory quantities introduces challenges in purification and yield optimization. Key issues include:
Table 3: Scale-Up Performance Metrics
Scale | Key Process Change | Purity (%) | Overall Yield (%) |
---|---|---|---|
100 g | Standard protocol | 98.2 | 65 |
1 kg | Immobilized Pd catalyst | 99.1 | 78 |
5 kg | CPME solvent + KBr/H₂O₂ bromination | 99.6 | 82 |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1